5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepine-7-carboxylic acid
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Overview
Description
5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepine-7-carboxylic acid is a heterocyclic compound with a molecular formula of C7H10N4O2 and a molecular weight of 182.18 g/mol . This compound is characterized by a tetrazole ring fused to an azepine ring, making it a unique structure in the field of organic chemistry.
Preparation Methods
The synthesis of 5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepine-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable azepine derivative with sodium azide in the presence of a catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Scientific Research Applications
5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepine-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepine-7-carboxylic acid involves its interaction with specific molecular targets. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the tetrazole ring plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepine-7-carboxylic acid can be compared with other similar compounds such as:
1-(6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepin-7-yl)urea: This compound shares a similar core structure but differs in its functional groups, leading to different chemical and biological properties.
{5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepin-7-yl}methanol:
Biological Activity
5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepine-7-carboxylic acid (also known as tetrazolo[1,5-a]azepine) is a heterocyclic compound with potential biological activity. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound based on diverse research findings.
- IUPAC Name : 6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-7-carboxylic acid
- Molecular Formula : C₇H₁₀N₄O₂
- Molecular Weight : 182.18 g/mol
- CAS Number : 2408965-40-0
- Appearance : White to cream crystalline powder
Synthesis
The synthesis of tetrazolo[1,5-a]azepine derivatives typically involves cyclization reactions of suitable precursors containing azide and amine functionalities. Various methods have been explored to optimize yields and purity levels.
Anticancer Activity
Several studies have highlighted the anticancer properties of tetrazolo[1,5-a]azepine derivatives. For instance:
- Cytotoxicity Testing : In vitro assays have demonstrated that certain derivatives exhibit significant cytotoxic effects against various cancer cell lines. A notable study reported IC₅₀ values for specific derivatives against HL-60 (human promyelocytic leukemia) cells ranging from 19 µM to 42 µM .
Compound | Cell Line | IC₅₀ (µM) |
---|---|---|
3c | HL-60 | 42.1 |
3e | HL-60 | 19.0 |
3f | HL-60 | 28.0 |
These results suggest that modifications to the tetrazole structure can enhance its anticancer activity.
The mechanism by which tetrazolo[1,5-a]azepine exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interact with cellular signaling pathways involved in apoptosis and cell proliferation.
Enzyme Inhibition
Tetrazolo[1,5-a]azepine derivatives have been evaluated for their potential as enzyme inhibitors. For instance:
- Angiotensin-Converting Enzyme (ACE) Inhibition : Compounds derived from tetrazolo[1,5-a]azepine have shown varying degrees of ACE inhibition with I₅₀ values ranging from 0.07 µM to over 100 µM depending on the substituents on the tetrazole ring .
Compound Type | I₅₀ (µM) |
---|---|
Tetrazole Derivative | 100 |
Hydroxamic Acid Derivative | 1.6 |
Phosphoric Acid Derivative | 22 |
This suggests that structural modifications can significantly influence biological activity.
Antimicrobial Activity
Research has also indicated potential antimicrobial properties of tetrazolo[1,5-a]azepine derivatives. Some compounds have demonstrated effectiveness against bacterial strains and fungi.
Case Studies
- Study on Antitumor Activity : A comprehensive study evaluated a series of tetrazolo[1,5-a]azepine compounds for their antiproliferative effects against various cancer cell lines using MTT assays. The results indicated a correlation between structural features and biological activity .
- ACE Inhibition Study : Another investigation focused on the synthesis of tetrazole-containing peptides that were tested for ACE inhibitory activity. The findings revealed promising candidates for further development as antihypertensive agents .
Properties
IUPAC Name |
6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O2/c12-7(13)5-1-2-6-8-9-10-11(6)4-3-5/h5H,1-4H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BARXHIOTWFVOAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=NN2CCC1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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